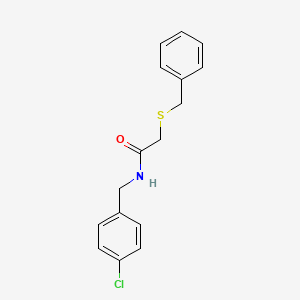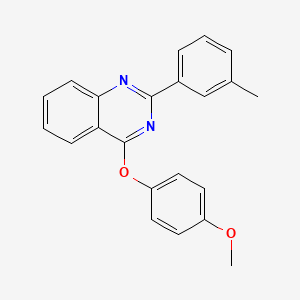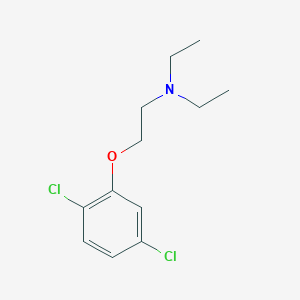
2-(benzylthio)-N-(4-chlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-(4-chlorobenzyl)acetamide, also known as BZT-1, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BZT-1 belongs to the class of phenyltropanes, which are structurally similar to cocaine and have been shown to possess stimulant and rewarding effects. In
作用機序
2-(benzylthio)-N-(4-chlorobenzyl)acetamide acts as a dopamine transporter (DAT) inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and a stimulant effect. 2-(benzylthio)-N-(4-chlorobenzyl)acetamide has also been shown to have a high affinity for the serotonin transporter (SERT), which may contribute to its antidepressant-like effect.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-chlorobenzyl)acetamide has been shown to increase dopamine and norepinephrine levels in the brain, leading to a stimulant effect. 2-(benzylthio)-N-(4-chlorobenzyl)acetamide has also been shown to increase serotonin levels in the brain, which may contribute to its antidepressant-like effect. However, 2-(benzylthio)-N-(4-chlorobenzyl)acetamide has also been shown to have potential toxic effects on the heart, liver, and kidneys, which may limit its use as a medication.
実験室実験の利点と制限
2-(benzylthio)-N-(4-chlorobenzyl)acetamide has been used in various lab experiments to study its pharmacological properties and potential therapeutic uses. One advantage of using 2-(benzylthio)-N-(4-chlorobenzyl)acetamide in lab experiments is its high potency and selectivity for DAT and SERT, which allows for more precise and targeted studies. However, one limitation of using 2-(benzylthio)-N-(4-chlorobenzyl)acetamide in lab experiments is its potential toxic effects, which may require the use of lower doses or alternative compounds.
将来の方向性
There are several future directions for the study of 2-(benzylthio)-N-(4-chlorobenzyl)acetamide. One direction is to further investigate its potential as a medication for depression, ADHD, and substance abuse. Another direction is to study its potential toxic effects and develop safer compounds with similar pharmacological properties. Additionally, studying the structure-activity relationship of 2-(benzylthio)-N-(4-chlorobenzyl)acetamide and related compounds may lead to the development of more potent and selective DAT and SERT inhibitors.
合成法
The synthesis of 2-(benzylthio)-N-(4-chlorobenzyl)acetamide involves a multi-step process that starts with the reaction of 4-chlorobenzylbromide with sodium thiophenolate to form 4-chlorobenzylthiol. The thiol group is then protected with a benzyl group using benzyl chloride and potassium carbonate. The resulting compound is then reacted with N-acetyl-4-chlorobenzylamine to form 2-(benzylthio)-N-(4-chlorobenzyl)acetamide.
科学的研究の応用
2-(benzylthio)-N-(4-chlorobenzyl)acetamide has been studied for its potential use as a medication for various disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance abuse. In preclinical studies, 2-(benzylthio)-N-(4-chlorobenzyl)acetamide has been shown to have an antidepressant-like effect in animal models of depression, as well as a stimulant effect in animal models of ADHD. 2-(benzylthio)-N-(4-chlorobenzyl)acetamide has also been shown to reduce the self-administration of cocaine and other drugs of abuse in animal models, suggesting its potential as a treatment for substance abuse.
特性
IUPAC Name |
2-benzylsulfanyl-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-8-6-13(7-9-15)10-18-16(19)12-20-11-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBRDBBBMMJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-[(4-chlorophenyl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)
![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)

![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)



